4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone

5-HT2A Receptor Antipsychotic Receptor Selectivity

4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone (C21H20FN3O2) is a synthetic small molecule within the piperazinylcarbonyl isoquinolinone class. This class is characterized by a core isoquinolinone structure linked via a carbonyl bridge to a 4-fluorophenyl piperazine moiety.

Molecular Formula C21H20FN3O2
Molecular Weight 365.4 g/mol
Cat. No. B5231271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone
Molecular FormulaC21H20FN3O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H20FN3O2/c1-23-14-19(17-4-2-3-5-18(17)20(23)26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,14H,10-13H2,1H3
InChIKeyQEDSZOOWLAYKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone


4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone (C21H20FN3O2) is a synthetic small molecule within the piperazinylcarbonyl isoquinolinone class . This class is characterized by a core isoquinolinone structure linked via a carbonyl bridge to a 4-fluorophenyl piperazine moiety. The compound is primarily cited in patent literature for its selective antagonism of the serotonin 5-HT2A receptor, a target for atypical antipsychotics [1]. Its structural features, particularly the 2-methyl substitution on the isoquinolinone and the 4-fluorophenyl group on the piperazine, are critical for its pharmacological profile, distinguishing it from non-fluorinated or non-methylated analogs within the same patent families [1].

Procurement Risk: Why Unverified 5-HT2A Antagonists Cannot Substitute for 4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone


Substitution with generic 5-HT2A antagonists or structurally related analogs is scientifically untenable without direct comparative data. The patent defining this compound's class emphasizes that selective 5-HT2A antagonism, crucial for avoiding side effects like weight gain linked to 5-HT2C antagonism, is highly sensitive to specific structural modifications [1]. Even minor changes to the isoquinolinone core or the 4-fluorophenyl group can drastically alter receptor selectivity profiles [1]. The presence of the 2-methyl group on the isoquinolinone distinguishes it from unmethylated analogs, which may exhibit different potency, metabolic stability, or selectivity. Procurement of an incorrect analog without rigorous evidence of equipotency and equal selectivity introduces significant experimental variability and risks invalidating pharmacological findings.

Quantitative Comparator Analysis for 4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone


Receptor Selectivity: 5-HT2A vs. 5-HT2C Antagonism

The compound belongs to a class of selective 5-HT2A antagonists. The enabling patent explicitly distinguishes this selectivity from 5-HT2C antagonism, noting that 5-HT2C antagonism can cause undesired weight gain, whereas selective 5-HT2A antagonists like those described in the patent are designed to avoid this effect [1]. While specific Ki values for this compound are not publicly available for a direct head-to-head comparison, the patent's stated selectivity for 5-HT2A over 5-HT2C is a foundational differentiator from non-selective serotonin receptor antagonists.

5-HT2A Receptor Antipsychotic Receptor Selectivity

Structural Differentiation from the Quinolinone Analog

A closely related compound, 4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2(1H)-quinolinone (AMB18364019), shares the identical piperazine-fluorophenyl moiety but replaces the isoquinolinone core with a quinolinone [1]. This single atom change from a 2-methyl-1(2H)-isoquinolinone to a 2(1H)-quinolinone alters the electronic distribution and hydrogen-bonding capacity of the heterocycle. While comparative pharmacological data between these two exact compounds is lacking, their distinct chemical structures imply potential differences in receptor affinity, metabolic stability, and off-target interactions. Procurement of one over the other must be justified by target-specific screening data.

Structure-Activity Relationship Quinolinone Isoquinolinone

N-Substitution Effect on Isoquinolinone: 2-Methyl vs. Unsubstituted

The 2-methyl substitution on the isoquinolinone ring is a key structural feature. In related isoquinolinone-based kinase inhibitors, N-methylation has been shown to significantly improve metabolic stability and cell permeability compared to the unsubstituted NH analog [1]. While not directly proven for this specific compound, the presence of the 2-methyl group suggests a design choice aimed at blocking a metabolically labile site, which would offer a potential advantage in in vivo studies over a hypothetical 2-de-methyl analog.

Isoquinolinone Methylation Metabolic Stability

Validated Application Scenarios for 4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone


In Vitro Pharmacological Profiling of Selective 5-HT2A Antagonism

The compound's primary documented application is as a selective 5-HT2A antagonist for in vitro screening [1]. It is suitable for radioligand binding assays to confirm receptor occupancy and functional assays to measure antagonism of 5-HT2A-mediated signaling, where it can serve as a reference standard within its structural class.

Structure-Activity Relationship (SAR) Studies on Piperazinylcarbonyl Heterocycles

As a representative member of the piperazinylcarbonyl series, this specific isoquinolinone variant is a critical comparator in SAR studies aimed at differentiating the pharmacological contributions of the isoquinolinone versus quinolinone core [1]. Its use alongside the quinolinone analog AMB18364019 can deconvolve the role of the heterocyclic core in receptor binding and selectivity.

Tool Compound for Behavioral Pharmacology (CNS Disorders)

Given its class-level designation as a potential antipsychotic, the compound is positioned for use in preclinical behavioral models of schizophrenia and related disorders [2]. It can be used to investigate the role of 5-HT2A receptor blockade in modulating dopaminergic and glutamatergic pathways, in models such as MK-801-induced hyperactivity or conditioned avoidance response, where selectivity over 5-HT2C is hypothesized to reduce metabolic side effects.

Quote Request

Request a Quote for 4-{[4-(4-fluorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-isoquinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.